4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and two aromatic substituents: a 4-methylbenzylsulfanyl group and a 4-methylphenyl group.
Preparation Methods
The synthesis of 4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of thiophene derivatives with appropriate reagents.
Introduction of Aromatic Substituents: The aromatic groups can be introduced through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nitration of the aromatic rings would introduce nitro groups.
Scientific Research Applications
4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death.
Comparison with Similar Compounds
4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar core structure but differ in the position of the fused rings.
Thieno[3,4-b]pyridine Derivatives: These compounds have a different fused ring system and are known for their pharmacological properties, including anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N2S2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18N2S2/c1-14-3-7-16(8-4-14)11-24-20-19-18(12-25-21(19)23-13-22-20)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
JWQSSOGKDKXTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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